molecular formula C24H28O7 B023065 1-Isomangostin Hydrate CAS No. 26063-95-6

1-Isomangostin Hydrate

Cat. No.: B023065
CAS No.: 26063-95-6
M. Wt: 428.5 g/mol
InChI Key: QEERGWNVXZILOR-UHFFFAOYSA-N
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Description

Chenodeoxycholic Acid-d4 is a deuterium-labeled derivative of Chenodeoxycholic Acid, a primary bile acid. This compound is primarily used as an internal standard in mass spectrometry for the quantification of Chenodeoxycholic Acid. It is a hydrophobic molecule that plays a significant role in cholesterol metabolism by activating nuclear receptors such as the farnesoid X receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chenodeoxycholic Acid-d4 is synthesized by incorporating deuterium atoms into the Chenodeoxycholic Acid molecule. The deuterium atoms are typically introduced at specific positions to create a stable isotope-labeled compound. The synthesis involves multiple steps, including the selective deuteration of hydrogen atoms in the Chenodeoxycholic Acid structure .

Industrial Production Methods

Industrial production of Chenodeoxycholic Acid-d4 involves large-scale chemical synthesis using deuterated reagents. The process requires precise control of reaction conditions to ensure the incorporation of deuterium atoms at the desired positions. The final product is purified using techniques such as chromatography to achieve high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Chenodeoxycholic Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of Chenodeoxycholic Acid-d4 .

Scientific Research Applications

Chenodeoxycholic Acid-d4 has a wide range of applications in scientific research:

Mechanism of Action

Chenodeoxycholic Acid-d4 exerts its effects by activating nuclear receptors such as the farnesoid X receptor. This activation regulates the expression of genes involved in cholesterol metabolism, bile acid synthesis, and lipid homeostasis. The compound also inhibits the synthesis of cholesterol and cholic acid in the liver, reducing the formation of gallstones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chenodeoxycholic Acid-d4 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. The stable isotope labeling allows for precise quantification and tracking of metabolic pathways, providing valuable insights into cholesterol metabolism and bile acid synthesis .

Properties

IUPAC Name

5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-3,4-dihydropyrano[2,3-a]xanthen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O7/c1-23(2,28)8-6-13-18-16(11-15(26)21(13)29-5)30-17-10-14(25)12-7-9-24(3,4)31-22(12)19(17)20(18)27/h10-11,25-26,28H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEERGWNVXZILOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C(=C(C(=C4)O)OC)CCC(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701107177
Record name 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Isomangostin hydrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029984
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26063-95-6
Record name 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26063-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isomangostin hydrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5J4RAB3HH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Isomangostin hydrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029984
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

261 - 263 °C
Record name 1-Isomangostin hydrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029984
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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